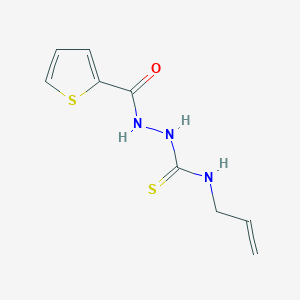

N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

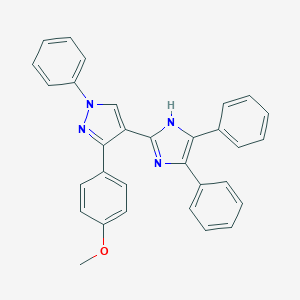

“N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide” is a chemical compound with the molecular formula C9H11N3OS2. It has an average mass of 241.333 Da and a monoisotopic mass of 241.034348 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide”, such as its melting point, boiling point, density, and toxicity, are not specified in the available sources .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Metal Complexes Research has focused on synthesizing and characterizing metal complexes with hydrazinecarbothioamide derivatives. These compounds, including variations like N-allyl-2-(2,4-dinitrophenyl)hydrazine-1-carbothioamide, have been studied for their structural properties using techniques such as single crystal X-ray crystallography. The studies reveal insights into the molecular structures and potential for forming complexes with metals, which could be useful in various chemical processes and as precursors for more complex compounds (Abou‐Melha, 2021).

Biological Activities A significant portion of research has been dedicated to exploring the biological activities of hydrazinecarbothioamide derivatives, including anticancer, antioxidant, and antibacterial properties. Some compounds have demonstrated promising anticancer activities against specific cell lines, suggesting potential applications in chemotherapy. For example, studies on dioxomolybdenum(VI) complexes with hydrazinecarbothioamide derivatives have shown pronounced activity against human colorectal cancer cells, offering insights into their therapeutic potential (Hussein et al., 2015). Additionally, these compounds have exhibited significant antioxidant properties, which could be leveraged in developing treatments for diseases associated with oxidative stress (Ștefania-Felicia Bărbuceanu et al., 2014).

Molecular Docking and In Silico Studies Molecular docking and in silico studies have been utilized to understand the interaction mechanisms of hydrazinecarbothioamide derivatives with biological targets. These studies help in predicting the binding affinities and potential inhibitory effects of compounds on enzymes or receptors, facilitating the design of novel inhibitors with specific biological activities. The research extends to exploring the compounds' potential in targeting enzymes like carbonic anhydrase, which plays a crucial role in pH regulation and has implications in treating various conditions, including tumors (Işık et al., 2015).

Corrosion Inhibition The application of hydrazinecarbothioamide derivatives extends to the field of materials science, particularly in corrosion inhibition. Studies have demonstrated the effectiveness of these compounds in protecting metals like aluminum alloy from corrosion in saline environments, highlighting their potential as corrosion inhibitors in industrial applications (Prakashaiah et al., 2018).

Propiedades

IUPAC Name |

1-prop-2-enyl-3-(thiophene-2-carbonylamino)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3OS2/c1-2-5-10-9(14)12-11-8(13)7-4-3-6-15-7/h2-4,6H,1,5H2,(H,11,13)(H2,10,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAQZBVAVLMEHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NNC(=O)C1=CC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(9),2,5,7-tetraen-10-one](/img/structure/B484110.png)

![6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B484130.png)

![3-(4-chlorophenyl)-6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B484218.png)

![3-phenyl-6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B484219.png)

![1-{2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}piperidine](/img/structure/B484225.png)

![3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B484272.png)

![4-[(4-ethoxyphenyl)diazenyl]-1-phenyl-1H-pyrazole-3,5-diamine](/img/structure/B484494.png)

![3-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-5-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B484537.png)

![1-{2-[5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-methylpiperazine](/img/structure/B484552.png)

![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B484642.png)